![molecular formula C7H8N2O3 B13085857 2,4,5,7-Tetrahydropyrano[3,4-c]pyrazole-7-carboxylic acid](/img/structure/B13085857.png)
2,4,5,7-Tetrahydropyrano[3,4-c]pyrazole-7-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,5,7-Tetrahydropyrano[3,4-c]pyrazole-7-carboxylic acid is a heterocyclic compound that features a fused pyrano-pyrazole ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5,7-Tetrahydropyrano[3,4-c]pyrazole-7-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of aromatic aldehydes with malononitrile and indolin-3-one in the presence of ammonium acetate as a catalyst in ethanol has been reported .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This could include the use of continuous flow reactors and other industrial-scale organic synthesis techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 2,4,5,7-Tetrahydropyrano[3,4-c]pyrazole-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylate derivative, while reduction could produce a hydroxylated product.
Wissenschaftliche Forschungsanwendungen
2,4,5,7-Tetrahydropyrano[3,4-c]pyrazole-7-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It may be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2,4,5,7-Tetrahydropyrano[3,4-c]pyrazole-7-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and derivative of the compound being studied.
Vergleich Mit ähnlichen Verbindungen
2,4,6,7-Tetrahydropyrano[4,3-c]pyrazole: This compound has a similar fused ring structure but differs in the position of the nitrogen atoms.
Pyrano[2,3-c]pyrazoles: These compounds have a different ring fusion pattern and may exhibit different chemical and biological properties.
Eigenschaften
Molekularformel |
C7H8N2O3 |
|---|---|
Molekulargewicht |
168.15 g/mol |
IUPAC-Name |
1,4,5,7-tetrahydropyrano[3,4-c]pyrazole-7-carboxylic acid |
InChI |
InChI=1S/C7H8N2O3/c10-7(11)6-5-4(1-2-12-6)3-8-9-5/h3,6H,1-2H2,(H,8,9)(H,10,11) |
InChI-Schlüssel |
WXMRBSUMUMRQID-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(C2=C1C=NN2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



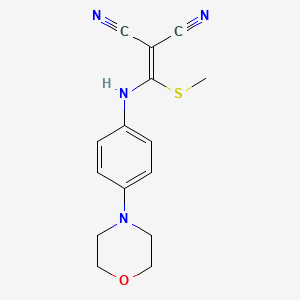
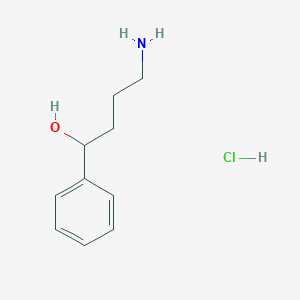
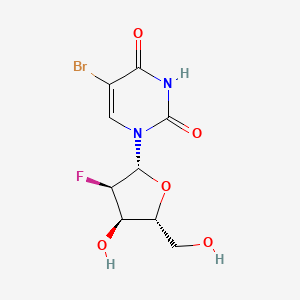
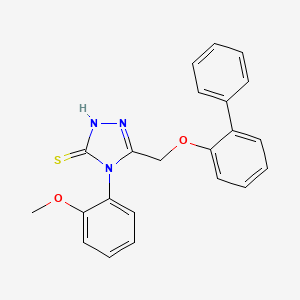
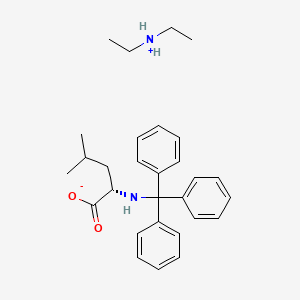
![2-amino-N-[(1S)-1-(3-chlorophenyl)ethyl]-N,3-dimethylbutanamide](/img/structure/B13085811.png)
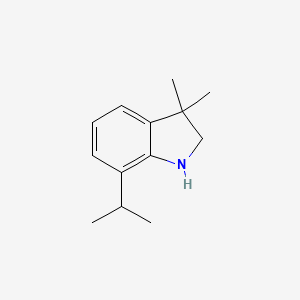
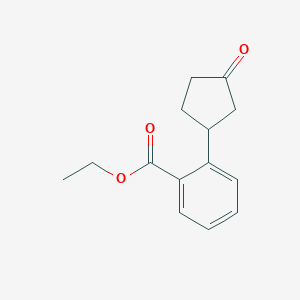
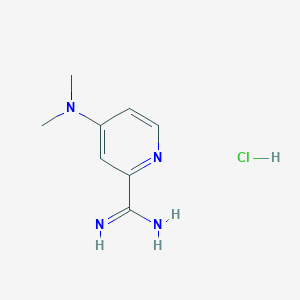



![4-Chloro-3-isopropylisothiazolo[5,4-D]pyrimidine](/img/structure/B13085855.png)
